molecular formula C10H8N2O2S B6386195 2-Amino-5-(thiophen-2-YL)nicotinic acid CAS No. 1261961-88-9

2-Amino-5-(thiophen-2-YL)nicotinic acid

Cat. No.: B6386195
CAS No.: 1261961-88-9
M. Wt: 220.25 g/mol
InChI Key: CXGSSSKJFATWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(thiophen-2-YL)nicotinic acid is a heterocyclic compound that features both a thiophene ring and a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(thiophen-2-YL)nicotinic acid typically involves the condensation of thiophene derivatives with nicotinic acid precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester and sulfur under basic conditions . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(thiophen-2-YL)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino derivative.

Scientific Research Applications

2-Amino-5-(thiophen-2-YL)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(thiophen-2-YL)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

2-Amino-5-(thiophen-2-YL)nicotinic acid can be compared with other thiophene-containing compounds, such as:

    Thiophene-2-carboxylic acid: Lacks the amino group and nicotinic acid moiety, resulting in different chemical and biological properties.

    2-Aminothiophene: Lacks the nicotinic acid moiety, which affects its reactivity and applications.

    Nicotinic acid: Lacks the thiophene ring, resulting in different electronic properties and applications.

The uniqueness of this compound lies in the combination of the thiophene ring and nicotinic acid moiety, which imparts distinct electronic and biological properties.

Properties

IUPAC Name

2-amino-5-thiophen-2-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGSSSKJFATWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686898
Record name 2-Amino-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-88-9
Record name 2-Amino-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.